molecular formula C23H30ClN3O B3667485 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B3667485
M. Wt: 400.0 g/mol
InChI Key: WVRQIGQKSWDJOP-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine is a synthetic compound belonging to the class of piperazine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzyl group and a piperazine ring substituted with a 2-methoxyphenyl group

Preparation Methods

The synthesis of 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 4-chlorobenzylpiperidine: This step involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide.

    Formation of 2-methoxyphenylpiperazine: This step involves the reaction of 2-methoxyphenylamine with piperazine.

    Coupling Reaction: The final step involves coupling the two intermediates, 4-chlorobenzylpiperidine and 2-methoxyphenylpiperazine, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of biological processes and as a probe for investigating receptor-ligand interactions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)piperazine: This compound lacks the 2-methoxyphenyl group and has different chemical and biological properties.

    1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine: This compound has a fluorine atom instead of a chlorine atom, which can affect its reactivity and biological activity.

    1-(4-Bromobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine: This compound has a bromine atom instead of a chlorine atom, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics compared to other similar compounds.

Properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O/c1-28-23-5-3-2-4-22(23)27-16-14-26(15-17-27)21-10-12-25(13-11-21)18-19-6-8-20(24)9-7-19/h2-9,21H,10-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRQIGQKSWDJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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